Sulfadiazine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

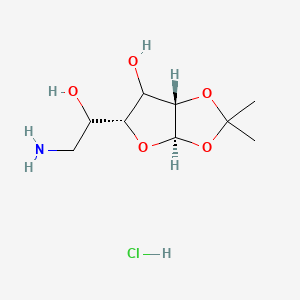

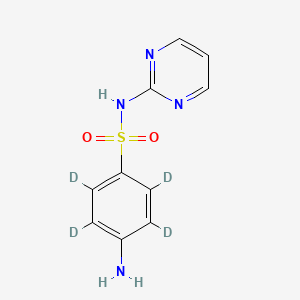

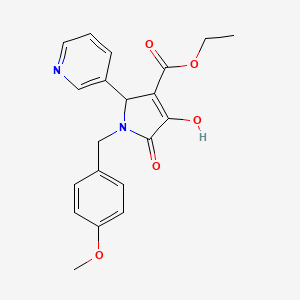

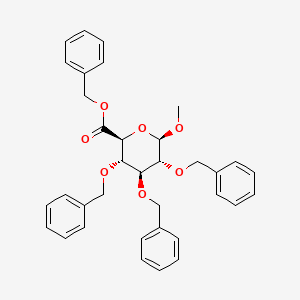

Sulfadiazine-d4, also known as 4-sulfamoylbenzene-1,3-diazine-d4, is an isotopically labeled compound that is used in a variety of scientific research applications. It is a derivative of the sulfonamide drug sulfadiazine, and can be used as a tracer to study metabolic pathways and to monitor drug metabolism in vivo and in vitro.

Applications De Recherche Scientifique

Internal Standard for Quantification

Sulfadiazine-d4 is primarily used as an internal standard for the quantification of sulfadiazine by gas chromatography or liquid chromatography-mass spectrometry (GC- or LC-MS). This application is crucial for ensuring accurate measurement of sulfadiazine levels in various samples, which is essential for both research and clinical diagnostics .

Antibiotic Research

As a sulfonamide antibiotic, sulfadiazine-d4 helps in studying the inhibition mechanisms of dihydropteroate synthase (DHPS). DHPS is an enzyme that plays a vital role in folate biosynthesis, and its inhibition by sulfadiazine can prevent the growth of Gram-positive and Gram-negative bacteria .

Infectious Disease Studies

Sulfadiazine-d4 is active against a range of pathogens, including Mycobacterium tuberculosis and Neisseria meningitidis. It’s used in research to determine the minimum inhibitory concentrations (MICs) that can inform treatment strategies for diseases like pneumonia and tuberculosis .

Parasitic Disease Research

This compound is also used in the study of parasitic diseases such as toxoplasmosis. It’s effective against Toxoplasma gondii when used in combination with other drugs like pyrimethamine, and research into this application can lead to better understanding and treatment of such infections .

Environmental Impact Studies

Sulfadiazine-d4 can be used to investigate the environmental impact of sulfadiazine, especially its accumulation and degradation in natural reservoirs. Understanding the environmental fate of sulfadiazine is important for assessing its ecological risks .

Advanced Oxidation Processes

Research into the degradation of sulfadiazine by advanced oxidation processes (AOPs) utilizes sulfadiazine-d4. Studies often focus on optimizing parameters for maximum degradation efficiency and elucidating the chemical mechanisms involved in the degradation process .

Chemical Mechanism Elucidation

Sulfadiazine-d4 aids in the deduction of chemical mechanisms, especially in the context of environmental engineering. For instance, it’s used in studies that apply hydrodynamic cavitation and Fenton–persulfate processes for the degradation of sulfadiazine, contributing to the development of sustainable research for energy and environment .

Pharmacokinetics and Drug Metabolism

In pharmacokinetic studies, sulfadiazine-d4 is used to understand the metabolism and excretion of sulfadiazine. It helps in tracing the metabolic pathways and identifying the metabolites formed during the process, which is essential for drug safety and efficacy assessments .

Propriétés

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-pyrimidin-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEPANYCNGTZFQ-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662195 |

Source

|

| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020719-78-1 |

Source

|

| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide](/img/structure/B561705.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)